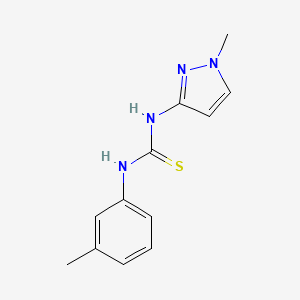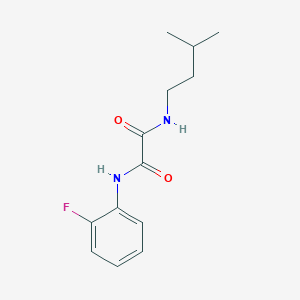
N-(3-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Vue d'ensemble
Description
N-(3-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, commonly known as MPTU, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. MPTU is a thiourea derivative that has shown promising results in several studies, making it a popular choice for researchers looking for new compounds to investigate.
Mécanisme D'action
The mechanism of action of MPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, insulin signaling, and viral replication. MPTU has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cancer cell growth and insulin signaling. Additionally, MPTU has been found to inhibit the activity of the viral protease, which is essential for viral replication.
Biochemical and Physiological Effects
MPTU has been shown to have several biochemical and physiological effects. In cancer cells, MPTU has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In diabetic mice, MPTU has been shown to improve insulin sensitivity, glucose tolerance, and reduce oxidative stress. In viral infections, MPTU has been found to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
MPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. MPTU has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, MPTU has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to use in some assays. Additionally, MPTU has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for MPTU research. One potential direction is to investigate the use of MPTU in combination with other compounds to enhance its effectiveness in cancer treatment. Another direction is to study the potential use of MPTU in other viral infections, such as COVID-19. Additionally, further research is needed to understand the mechanism of action of MPTU and its potential applications in other scientific research fields.
Conclusion
In conclusion, N-(3-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, or MPTU, is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of the compound with high purity. MPTU has been extensively studied for its anticancer, antidiabetic, and antiviral properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. MPTU has several advantages for lab experiments, including its stability and low toxicity profile, but also has some limitations, such as poor solubility in water and a short half-life. There are several future directions for MPTU research, including investigating its use in combination with other compounds and studying its potential applications in other scientific research fields.
Applications De Recherche Scientifique
MPTU has been studied extensively for its potential applications in various scientific research fields. It has been shown to have anticancer, antidiabetic, and antiviral properties. In cancer research, MPTU has been found to inhibit the growth of cancer cells and induce apoptosis. In antidiabetic research, MPTU has been shown to improve insulin sensitivity and glucose tolerance. In antiviral research, MPTU has been found to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-9-4-3-5-10(8-9)13-12(17)14-11-6-7-16(2)15-11/h3-8H,1-2H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCJKGYFYKECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-({4-ethyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4684085.png)
![6-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4684091.png)
![3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B4684094.png)
![2-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B4684113.png)
![ethyl 6-({[1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4684116.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)ethyl]glycinamide](/img/structure/B4684124.png)
![ethyl [(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4684129.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B4684139.png)
![4-({3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684145.png)
![1,3,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4684158.png)
![methyl 2-{[(6-chloro-2-imino-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4684172.png)
![ethyl 2-{[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4684178.png)